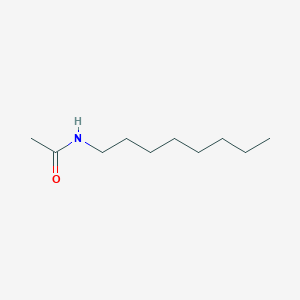
2-(2,5-Dimethylphenyl)ethanol
Übersicht
Beschreibung
2-(2,5-Dimethylphenyl)ethanol, also known as alpha-ethyl-2,5-xyl alcohol, is a colorless liquid with a pleasant odor1. It has a molecular formula of C10H14O and a molecular weight of 150.22 g/mol1.
Synthesis Analysis
The synthesis of (2,5-dimethylphenyl)(phenyl)methanol involves the reduction of (2,5-dimethylphenyl)(phenyl)methanone with sodium borohydride (NaBH4) in absolute ethanol. The reaction mixture is heated to 45 °C for 4 hours, then 60 °C for an additional hour2.
Molecular Structure Analysis
The molecular structure of 2-(2,5-Dimethylphenyl)ethanol consists of a phenyl ring substituted with two methyl groups and an ethanol group3. The molecular formula is C10H14O3.
Physical And Chemical Properties Analysis
2-(2,5-Dimethylphenyl)ethanol is a colorless liquid with a pleasant odor1. It has a molecular weight of 150.22 g/mol1.
Wissenschaftliche Forschungsanwendungen
-
Biofuel Production
- Field : Biomass Conversion and Biorefinery
- Application : Ethanol is used in the production of second-generation biofuels from lignocellulosic biomass .
- Methods : Various methods of pretreatment of the raw material are used to increase the availability of cellulose for hydrolytic enzymes and to separate the main fractions of the lignocellulosic material . After pretreatment and hydrolysis, the monomeric sugars are further processed into ethanol through the fermentation process .
- Results : The last stages in biotechnological lignocellulose conversion are the distillation and dehydration process to obtain pure biofuel .
-
Fuel Evaporation and Micro-Explosion Characteristics
- Field : Thermal Science and Energy Engineering
- Application : Ethanol is blended with diesel fuel to study the evaporation and micro-explosion characteristics of the blended droplets .
- Methods : A constant temperature control system of a heating plate was established, and a series of experiments were carried out . The experimental system was used to observe, summarize, and analyze four evaporation and crushing modes of mixed droplets .
- Results : The evaporation process of droplets could be divided into the following three stages: a heating stage, a fluctuating evaporation stage, and an equilibrium evaporation stage .
- Synthesis of 2-Methylbenzaldehyde and Other Aromatic Hydrocarbons
- Field : Organic Chemistry
- Application : 2-(2,5-Dimethylphenyl)ethanol is a reagent that reacts with an electrophile to form an alkenylated product . It is used in the synthesis of 2-methylbenzaldehyde and other aromatic hydrocarbons .
- Methods : The specific methods of application or experimental procedures would depend on the specific reaction conditions and the electrophile used .
- Results : The outcome of the reaction would be the formation of 2-methylbenzaldehyde or other aromatic hydrocarbons .
-
Green Solvents and Solvent-Free Conditions in Organocatalyzed Model Reactions
- Field : Organic Chemistry
- Application : 2-(2,5-Dimethylphenyl)ethanol could potentially be used in various reactions conducted using green solvents or under solvent-free conditions, employing hydrogen bonding organocatalysis to advance more sustainable practices in chemical synthesis .
- Methods : The specific methods of application or experimental procedures would depend on the specific reaction conditions .
- Results : The outcomes suggest that cyclopentyl methyl ether could potentially replace non-polar organic solvents such as hexane and toluene with comparable enantioselectivity and yields .
-
Biofuel Production
- Field : Biomass Conversion and Biorefinery
- Application : 2-(2,5-Dimethylphenyl)ethanol could potentially be used in the production of second-generation biofuels from lignocellulosic biomass .
- Methods : Various methods of pretreatment of the raw material are used to increase the availability of cellulose for hydrolytic enzymes and to separate the main fractions of the lignocellulosic material . After pretreatment and hydrolysis, the monomeric sugars are further processed into ethanol through the fermentation process .
- Results : The last stages in biotechnological lignocellulose conversion are the distillation and dehydration process to obtain pure biofuel .
Zukünftige Richtungen
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or chemical databases.
Eigenschaften
IUPAC Name |
2-(2,5-dimethylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-8-3-4-9(2)10(7-8)5-6-11/h3-4,7,11H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJCAJWXGQKFCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00289590 | |
| Record name | 2-(2,5-dimethylphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00289590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethylphenyl)ethanol | |
CAS RN |
6972-51-6 | |
| Record name | 6972-51-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62109 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2,5-dimethylphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00289590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-DIMETHYLPHENETHYL ALCOHOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chlorofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1347226.png)












